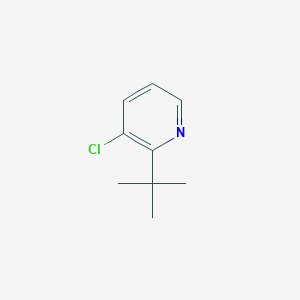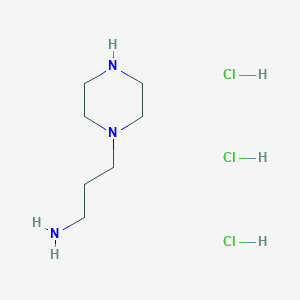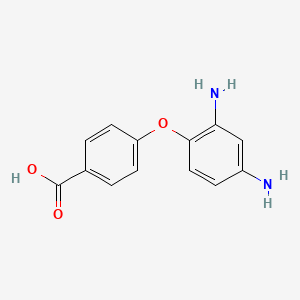
Acide (2-(méthoxycarbonyl)-1H-indol-5-yl)boronique
Vue d'ensemble
Description
“(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid” is a type of boronic acid, which is a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . It has a molecular weight of 179.97 and its linear formula is CH3O2C (C6H4)B (OH)2 .
Synthesis Analysis
The synthesis of borinic acids often relies on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .Molecular Structure Analysis
The molecular structure of “(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid” is represented by the linear formula CH3O2C (C6H4)B (OH)2 . The average mass is 180.954 Da and the monoisotopic mass is 181.054642 Da .Chemical Reactions Analysis
Borinic acids are known for their propensity to coordinate alcohols, diols, amino alcohols, etc . They have been used in cross-coupling reactions and have shown interesting properties and reactivities .Physical And Chemical Properties Analysis
“(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid” has a molecular weight of 179.97 . More detailed physical and chemical properties were not found in the search results.Mécanisme D'action
(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acidbonyl-1H-indole-2-boronic acid is an important intermediate in the synthesis of a variety of organic compounds. This compound is typically used in the presence of a base, such as sodium hydroxide, to form a boronic ester. The boronic ester can then be used as a starting material for the synthesis of various organic compounds, such as amines, arylboronic acids, and indole derivatives.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acidbonyl-1H-indole-2-boronic acid are not yet fully understood. However, this compound has been shown to be a useful intermediate in the synthesis of a variety of bioactive compounds, such as indole derivatives, boronic esters, and indole-based drugs. These compounds have been studied for their potential therapeutic effects, such as the inhibition of the reuptake of serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acidbonyl-1H-indole-2-boronic acid in laboratory experiments has several advantages. This compound is relatively inexpensive and can be easily obtained from chemical suppliers. In addition, it is soluble in many organic solvents, making it easy to work with in the laboratory. The use of this compound also allows for the synthesis of a variety of bioactive compounds, such as indole derivatives, boronic esters, and indole-based drugs.
However, there are some limitations to the use of this compound in laboratory experiments. It can be difficult to purify and isolate the desired product due to the presence of other compounds, such as byproducts. In addition, the reaction conditions must be carefully controlled in order to obtain the desired product.
Orientations Futures
The future applications of (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acidbonyl-1H-indole-2-boronic acid are vast and varied. This compound could be used to synthesize a variety of bioactive compounds, such as indole derivatives, boronic esters, and indole-based drugs. In addition, this compound could be used in the synthesis of other organic compounds, such as amines, arylboronic acids, and boronic acid esters. Furthermore, this compound could be used in the development of new therapeutic agents, such as dopamine receptor agonists, serotonin receptor agonists, and serotonin-norepinephrine reuptake inhibitors.
Applications De Recherche Scientifique
Applications de détection
Les acides boroniques interagissent avec les cis-diols, ce qui peut être utilisé dans des applications de détection. Ils peuvent être conçus pour améliorer la sélectivité envers des analytes spécifiques, ce qui les rend utiles dans les capteurs chimiques et les biosenseurs .
Réactions de couplage croisé
En tant que sous-classe de composés organoborés, les acides boroniques sont utilisés dans les réactions de couplage croisé. Ces réactions sont fondamentales dans la création de molécules complexes pour les produits pharmaceutiques, les produits agrochimiques et les matériaux organiques .
Catalyse
Les acides boroniques jouent un rôle dans la catalyse, en particulier en synthèse organique. Ils peuvent agir comme catalyseurs ou co-catalyseurs dans diverses réactions chimiques en raison de leur réactivité unique .
Chimie médicinale
Les indoles, un composant principal du composé en question, sont présents dans de nombreux produits naturels et produits pharmaceutiques. leurs dérivés sont souvent explorés pour leurs propriétés thérapeutiques et le développement de médicaments .
Matériaux polymères
Les dérivés d'acide borinique sont utilisés dans le développement de matériaux polymères. Leurs propriétés peuvent être adaptées pour des fonctionnalités spécifiques dans les plastiques, les revêtements et autres substances polymères .
Matériaux optoélectroniques
Les propriétés électroniques des acides boriniques les rendent adaptés aux matériaux optoélectroniques utilisés dans des dispositifs tels que les diodes électroluminescentes organiques (OLED) et les cellules solaires .
Synthèse de composés hétérocycliques
Les indoles sont fréquemment utilisés dans les réactions multicomposants pour synthétiser divers composés hétérocycliques, qui sont des structures cruciales dans de nombreux médicaments et produits agrochimiques .
Safety and Hazards
Propriétés
IUPAC Name |
(2-methoxycarbonyl-1H-indol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO4/c1-16-10(13)9-5-6-4-7(11(14)15)2-3-8(6)12-9/h2-5,12,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQSNIWHVJIPJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)NC(=C2)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610194 | |
| Record name | [2-(Methoxycarbonyl)-1H-indol-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284660-86-2 | |
| Record name | [2-(Methoxycarbonyl)-1H-indol-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B1603713.png)

![tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1603722.png)
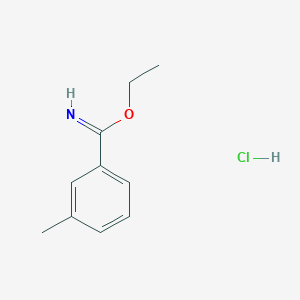
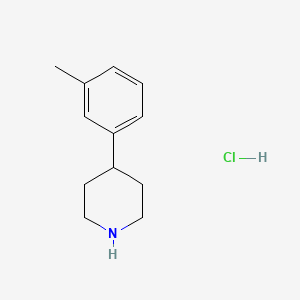
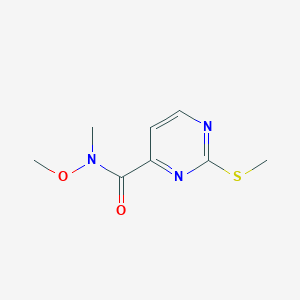
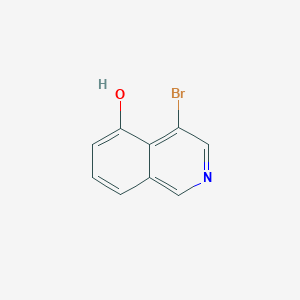
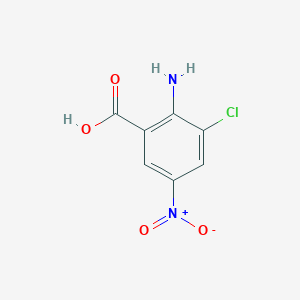
![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1603730.png)
